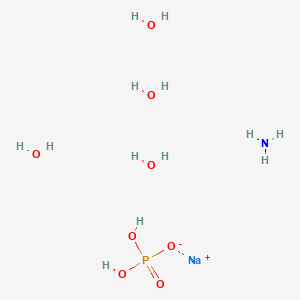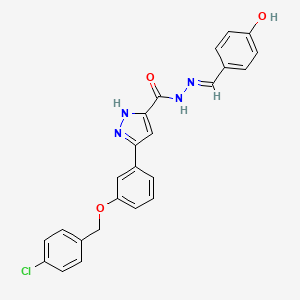
TFB, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4’-(N-(4-sec-butylphenyl)diphenylamine)], commonly known as TFB, AldrichCPR, is an ambipolar polymer. It is primarily used as a hole transporting layer in various optoelectronic applications. This compound has a band gap of approximately 2.7 electron volts and can function as an electron-dominant polymer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TFB involves the polymerization of 9,9-dioctylfluorene with N-(4-sec-butylphenyl)diphenylamine. The reaction typically occurs in the presence of a catalyst under controlled conditions to ensure the formation of the desired polymer structure. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of TFB follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The polymer is then purified and processed into the desired form, such as powders or films, for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
TFB undergoes several types of chemical reactions, including:
Oxidation: TFB can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s electronic properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired modifications .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce halogen atoms or other functional groups into the polymer .
Wissenschaftliche Forschungsanwendungen
TFB has a wide range of scientific research applications, including:
Chemistry: Used as a hole transporting layer in organic light-emitting diodes (OLEDs) and quantum dot displays.
Biology: Employed in biosensors for detecting various biological molecules.
Medicine: Investigated for use in drug delivery systems and diagnostic imaging.
Industry: Utilized in the production of solar cells and other optoelectronic devices.
Wirkmechanismus
The mechanism by which TFB exerts its effects involves its ability to transport holes (positive charge carriers) efficiently. This property is crucial in optoelectronic devices, where TFB facilitates the movement of charge carriers, enhancing the device’s performance. The molecular targets and pathways involved include the interaction of TFB with other layers in the device, such as the electron transporting layer and the active layer, to optimize charge transport and recombination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to TFB include:
- Poly(3,4-ethylenedioxythiophene)-poly(styrenesulfonate) (PEDOT:PSS)
- Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT)
- Poly(3-hexylthiophene) (P3HT)
Uniqueness
TFB is unique due to its high hole mobility, low electron affinity, and high ionization potential. These properties make it an excellent hole transporting material, providing efficient charge transport and enhancing the performance of optoelectronic devices. Additionally, TFB’s ability to act as both a hole transporter and an electron blocker sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C53H67N |
|---|---|
Molekulargewicht |
718.1 g/mol |
IUPAC-Name |
N-(4-butan-2-ylphenyl)-4-methyl-N-[4-(7-methyl-9,9-dioctylfluoren-2-yl)phenyl]aniline |
InChI |
InChI=1S/C53H67N/c1-7-10-12-14-16-18-36-53(37-19-17-15-13-11-8-2)51-38-41(5)22-34-49(51)50-35-27-45(39-52(50)53)44-25-32-48(33-26-44)54(46-28-20-40(4)21-29-46)47-30-23-43(24-31-47)42(6)9-3/h20-35,38-39,42H,7-19,36-37H2,1-6H3 |
InChI-Schlüssel |
LMXSDGRJIJNLIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C)C3=C1C=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C(C)CC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate, AldrichCPR](/img/structure/B12043156.png)
![2-[[2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12043170.png)





![2-(2,3-dichlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12043213.png)




![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12043235.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043236.png)
